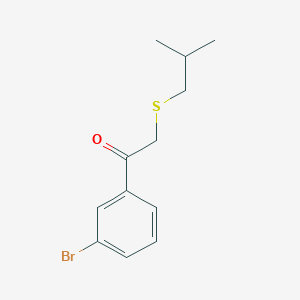

1-(3-Bromophenyl)-2-(isobutylthio)ethan-1-one

Description

1-(3-Bromophenyl)-2-(isobutylthio)ethan-1-one is an organic compound that belongs to the class of α-bromo ketones. These compounds are known for their versatility and utility in various chemical reactions and applications. The presence of a bromine atom and a thioether group in its structure makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula |

C12H15BrOS |

|---|---|

Molecular Weight |

287.22 g/mol |

IUPAC Name |

1-(3-bromophenyl)-2-(2-methylpropylsulfanyl)ethanone |

InChI |

InChI=1S/C12H15BrOS/c1-9(2)7-15-8-12(14)10-4-3-5-11(13)6-10/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

LRDYKRVDEHEPGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CSCC(=O)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-2-(isobutylthio)ethan-1-one can be achieved through several methods. One common approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant. This method proceeds in water and provides high yields of α-bromo ketones . The reaction typically involves the addition of an amine to the intermediate α-bromo ketone, enabling the preparation of α-amino ketones in a one-pot sequence .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and optimized reaction conditions are crucial for efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-2-(isobutylthio)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromophenyl)-2-(isobutylthio)ethan-1-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)-2-(isobutylthio)ethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and thioether group play crucial roles in these interactions, facilitating binding and reactivity. The compound may inhibit enzyme activity or alter protein function through covalent modification or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-one: Similar structure but with the bromine atom at the para position.

1-(3-Chlorophenyl)-2-(isobutylthio)ethan-1-one: Chlorine atom instead of bromine.

1-(3-Bromophenyl)-2-(methylthio)ethan-1-one: Methylthio group instead of isobutylthio.

Uniqueness

1-(3-Bromophenyl)-2-(isobutylthio)ethan-1-one is unique due to the specific positioning of the bromine atom and the isobutylthio group, which confer distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.

Biological Activity

1-(3-Bromophenyl)-2-(isobutylthio)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and an isobutylthio moiety, which contribute to its reactivity and biological activity. The molecular formula is C11H13BrOS, with a molecular weight of approximately 285.19 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with thioether functionalities have shown promise as antimicrobial agents.

- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Enzyme Inhibition : Certain analogs have been reported to inhibit specific enzymes, which could be beneficial in treating diseases linked to those enzymes.

The biological activity of this compound may be attributed to several mechanisms:

- Interaction with Cellular Targets : The thioether group can interact with nucleophiles in biological systems, potentially leading to enzyme inhibition or modulation of signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cells, leading to apoptosis.

Antimicrobial Activity

A study investigating the antimicrobial properties of thioether compounds found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate potency.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 50-100 | Moderate |

| Control (e.g., Penicillin) | <10 | High |

Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound inhibited cell proliferation with an IC50 value of approximately 30 µM. This suggests that it may have potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 30 | Inhibition of proliferation |

| HeLa | 25 | Induction of apoptosis |

Case Studies

- Study on Enzyme Inhibition : A recent investigation revealed that derivatives of this compound could inhibit the enzyme acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

- Cancer Treatment Exploration : Another study focused on the compound's effects on tumor growth in xenograft models. Results indicated a significant reduction in tumor size when treated with the compound compared to control groups, highlighting its potential as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.